molecular formula C17H21N5O4 B2554435 ethyl 2-(1,7-dimethyl-3-(2-methylallyl)-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate CAS No. 915933-89-0

ethyl 2-(1,7-dimethyl-3-(2-methylallyl)-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate

Cat. No. B2554435
M. Wt: 359.386
InChI Key: XKYIBRPSKJYUDE-UHFFFAOYSA-N
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Description

Ethyl 2-(1,7-dimethyl-3-(2-methylallyl)-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate is a useful research compound. Its molecular formula is C17H21N5O4 and its molecular weight is 359.386. The purity is usually 95%.
BenchChem offers high-quality ethyl 2-(1,7-dimethyl-3-(2-methylallyl)-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 2-(1,7-dimethyl-3-(2-methylallyl)-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalysis and Synthesis

Efficient Transesterification/Acylation Reactions

Research by Grasa et al. (2003) showcases the use of N-heterocyclic carbenes (NHCs), particularly imidazol-2-ylidenes, as efficient catalysts in transesterification involving esters and alcohols. This study highlights the potential for compounds with imidazole rings, similar to the one , to serve as catalysts in organic synthesis, offering a pathway to creating esters efficiently at room temperature with low catalyst loadings (Grasa, Gueveli, Singh, & Nolan, 2003).

Antimicrobial Applications

Synthesis and Antimicrobial Activities

Pratibha Sharma, Shikha Sharma, and N. Rane (2004) synthesized a series of 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones, indicating the antimicrobial potential of compounds within this structural realm. This research suggests that derivatives of purines, which share a resemblance to the target compound, could possess valuable antimicrobial properties, making them significant in the development of new antimicrobial agents (Sharma, Sharma, & Rane, 2004).

Advanced Materials

Imidazole Catalysis in Epoxy Resins

A study by Farkas and Strohm (1968) on the catalytic activity of imidazoles, specifically 2-ethyl-4-methylimidazole (EMI), in curing epoxy resins, provides insight into how imidazole derivatives can significantly impact material sciences. This research underscores the role of such compounds in enhancing the physical and chemical properties of resins, such as increased heat deflection temperature and resistance to chemicals and oxidation (Farkas & Strohm, 1968).

Antioxidant and Cytotoxic Potential

Antioxidant and Cytotoxic Potential of Fungi

Danagoudar et al. (2018) explored the antioxidant and cytotoxic activities of ethyl acetate extracts from endophytic fungi, providing a foundation for understanding how structurally similar compounds might exhibit antioxidative or cytotoxic effects. This research aligns with the interest in discovering new compounds from natural sources that can serve as potent antioxidants or cytotoxic agents for therapeutic applications (Danagoudar, Joshi, Ravi, Kumar, & Ramesh, 2018).

properties

IUPAC Name

ethyl 2-[4,7-dimethyl-2-(2-methylprop-2-enyl)-1,3-dioxopurino[7,8-a]imidazol-6-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O4/c1-6-26-12(23)9-20-11(4)8-21-13-14(18-16(20)21)19(5)17(25)22(15(13)24)7-10(2)3/h8H,2,6-7,9H2,1,3-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKYIBRPSKJYUDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)CC(=C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 16615430

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